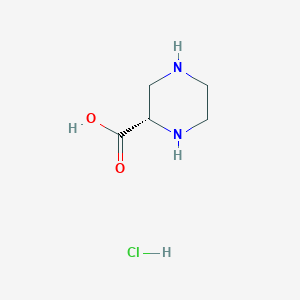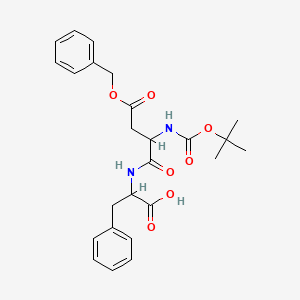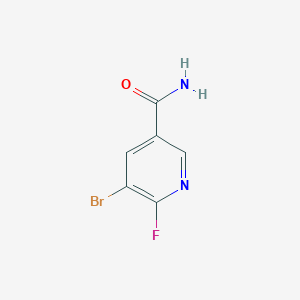
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The bromo and iodo substituents can be introduced through halogenation reactions using reagents such as bromine and iodine. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and iodo groups can be reduced to form the corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be employed.
Substitution: Reagents such as sodium azide or Grignard reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the halogen atoms can yield a variety of functionalized triazole compounds.
Applications De Recherche Scientifique
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino, bromo, and iodo groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(3-bromo-4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-4-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and iodo substituents on the phenyl ring
Propriétés
Formule moléculaire |
C8H6BrIN4 |
|---|---|
Poids moléculaire |
364.97 g/mol |
Nom IUPAC |
5-(3-bromo-4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
KUCWPMPXQCBEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NN2)N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)



![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)


![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)



![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)

